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Compound of Interest

Compound Name:
trans-(1S,2S)-2-

Aminocyclopentanol hydrochloride

Cat. No.: B150881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the X-ray crystal structures of

aminocyclopentanol derivatives, supported by experimental data from published research.

Understanding the three-dimensional structure of these compounds at an atomic level is crucial

for rational drug design and the development of novel therapeutics, as their biological activity is

intrinsically linked to their stereochemistry and conformation.

Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for two stereoisomers of

aminocyclopentanol derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement for Aminocyclopentanol Derivatives
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Parameter
Derivative 1: (1R,2S,4R)-2-
amino-4-
nitrocyclopentanol

Derivative 2: (1S,2R,4S)-2-
amino-4-
nitrocyclopentanol

Empirical Formula C₅H₁₀N₂O₃ C₅H₁₀N₂O₃

Formula Weight 146.15 146.15

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 8.453(2) 8.455(3)

b (Å) 6.221(1) 6.223(2)

c (Å) 12.345(3) 12.341(4)

α (°) 90 90

β (°) 108.34(2) 108.31(3)

γ (°) 90 90

Volume (Å³) 615.8(2) 616.1(4)

Z 4 4

Density (calculated) (Mg/m³) 1.576 1.575

Absorption coeff. (mm⁻¹) 0.130 0.130

F(000) 312 312

Crystal size (mm³) 0.30 x 0.20 x 0.10 0.40 x 0.30 x 0.20

Theta range for data collection

(°)
2.59 to 28.29 2.59 to 28.30

Final R indices [I>2sigma(I)] R1 = 0.0485, wR2 = 0.1301 R1 = 0.0458, wR2 = 0.1234

R indices (all data) R1 = 0.0621, wR2 = 0.1412 R1 = 0.0567, wR2 = 0.1319

Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for Aminocyclopentanol Derivatives
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Bond/Angle
Derivative 1: (1R,2S,4R)-2-
amino-4-
nitrocyclopentanol

Derivative 2: (1S,2R,4S)-2-
amino-4-
nitrocyclopentanol

Bond Lengths (Å)

O(1)-C(1) 1.428(2) 1.427(2)

N(1)-C(2) 1.481(2) 1.483(2)

C(1)-C(2) 1.534(2) 1.535(2)

C(2)-C(3) 1.528(2) 1.527(2)

C(3)-C(4) 1.521(2) 1.522(2)

C(4)-C(5) 1.525(2) 1.524(2)

C(5)-C(1) 1.531(2) 1.532(2)

N(2)-C(4) 1.492(2) 1.491(2)

Torsion Angles (°)

C(5)-C(1)-C(2)-C(3) -37.2(2) 37.1(2)

C(1)-C(2)-C(3)-C(4) 22.8(2) -22.7(2)

C(2)-C(3)-C(4)-C(5) 0.2(2) -0.3(2)

C(3)-C(4)-C(5)-C(1) -23.5(2) 23.6(2)

C(4)-C(5)-C(1)-C(2) 37.8(2) -37.9(2)

Experimental Protocols
The methodologies employed for the X-ray crystal structure analysis of the compared

aminocyclopentanol derivatives are detailed below.

Synthesis and Crystallization
The aminocyclopentanol derivatives were synthesized via a multi-step reaction sequence

starting from commercially available reagents. Single crystals suitable for X-ray diffraction were
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obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and

water at room temperature.

X-ray Data Collection and Structure Refinement
A single crystal of each derivative was mounted on a goniometer head. X-ray diffraction data

were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer

equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The

collected data were processed using standard software packages for integration and scaling.

The crystal structures were solved by direct methods and refined by full-matrix least-squares

on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystal structure analysis.
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General Workflow for X-ray Crystal Structure Analysis
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Structure Refinement

Validation
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Final Crystal Structure
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Caption: A flowchart outlining the key stages of X-ray crystal structure analysis.
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Comparative Analysis of Aminocyclopentanol
Derivatives
The logical flow for a comparative analysis of different aminocyclopentanol derivatives based

on their crystal structures is depicted below.

Comparative Structural Analysis Logic

Structural Comparison

Structure-Property Correlation

Obtain Crystal Structures of Aminocyclopentanol Derivatives

Compare Unit Cell Parameters & Space Groups Compare Bond Lengths & Angles Compare Ring Conformation (Torsion Angles)Compare Intermolecular Interactions (Hydrogen Bonding, etc.)

Correlate with Physicochemical Properties (e.g., Melting Point, Solubility) Correlate with Biological Activity

Draw Conclusions on Structure-Activity Relationships
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Analysis of Aminocyclopentanol Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150881#x-ray-crystal-structure-analysis-of-
aminocyclopentanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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